molecular formula C11H15IN2O2S B573057 tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate CAS No. 1211504-19-6

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

Cat. No. B573057
M. Wt: 366.217
InChI Key: DWTLWQKJBLQWOY-UHFFFAOYSA-N
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Description

“tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H15IN2O2S. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Photoredox-Catalyzed Amination

A study discusses a photoredox-catalyzed amination process using a related tert-butyl carbamate derivative, highlighting a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This method demonstrates the utility of tert-butyl carbamate derivatives in synthesizing amino pyrimidines, showcasing their broad applications in photocatalyzed protocols (Wang et al., 2022).

Palladium-Catalyzed Amination

Another research highlights a palladium-catalyzed amination and intramolecular amidation process involving tert-butyl carbamate. This method facilitates the preparation of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones, demonstrating the compound's role in synthesizing complex heterocycles from commercially available materials with high yields (Scott, 2006).

N-heterocyclic Compound Synthesis

A study on the synthesis of N-heterocyclic compounds from cyclopropenethione derivatives provides insights into the versatility of tert-butyl carbamate derivatives in facilitating the formation of diverse heterocyclic structures. The research outlines methods to obtain compounds such as dihydro-1H-pyrrolizines and tetrahydroindolizines, emphasizing the role of tert-butyl carbamate derivatives in enabling complex chemical transformations (Matsumura et al., 2000).

Control of Site of Lithiation

Investigation into the lithiation of tert-butyl carbamate derivatives reveals the compound's utility in directing lithiation processes. This study showcases how specific carbamate derivatives can undergo regioselective lithiation, leading to the efficient synthesis of substituted pyridines and demonstrating the compound's importance in manipulating chemical reactivity and selectivity (Smith et al., 2013).

Hydrogen and Halogen Bonding

Research on the isomorphous crystal structures of carbamate derivatives, including tert-butyl carbamate, highlights the interplay of hydrogen and halogen bonds involving carbonyl groups. This study provides insights into the structural aspects of tert-butyl carbamate derivatives, contributing to our understanding of molecular interactions and crystal engineering (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-(3-iodo-4-methylsulfanylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2S/c1-11(2,3)16-10(15)14-9-8(12)7(17-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTLWQKJBLQWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733768
Record name tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-iodo-4-(methylthio)pyridin-2-yl)carbamate

CAS RN

1211504-19-6
Record name tert-Butyl [3-iodo-4-(methylsulfanyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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